molecular formula C21H19N3O3 B2830039 N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide CAS No. 1396625-65-2

N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide

Cat. No.: B2830039
CAS No.: 1396625-65-2
M. Wt: 361.401
InChI Key: ODFJUFDAPWEBNX-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a biphenyl group, a cyclobutanecarboxamide moiety, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and oxazole intermediates. The biphenyl component can be synthesized through Suzuki coupling reactions, while the oxazole ring is often formed via cyclization reactions involving appropriate precursors.

  • Suzuki Coupling Reaction

      Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., K2CO3)

      Conditions: Reflux in an organic solvent (e.g., toluene) under an inert atmosphere

  • Oxazole Formation

      Reagents: α-haloketone, amide, base (e.g., NaH)

      Conditions: Heating in an organic solvent (e.g., DMF)

  • Final Coupling

      Reagents: Biphenyl intermediate, oxazole intermediate, coupling agent (e.g., EDC)

      Conditions: Room temperature in an organic solvent (e.g., dichloromethane)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as KMnO4 or H2O2

      Conditions: Aqueous or organic solvent, often at elevated temperatures

  • Reduction

      Reagents: Reducing agents such as LiAlH4 or NaBH4

      Conditions: Organic solvent, typically at room temperature or below

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution

      Conditions: Varies with the type of substitution, often requires a catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-biphenyl]-2-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
  • N-([1,1’-biphenyl]-2-yl)-2-(cyclopentanecarboxamido)oxazole-4-carboxamide
  • N-([1,1’-biphenyl]-2-yl)-2-(cyclohexanecarboxamido)oxazole-4-carboxamide

Uniqueness

N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is unique due to its specific combination of a biphenyl group, a cyclobutanecarboxamide moiety, and an oxazole ring. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-N-(2-phenylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-19(15-9-6-10-15)24-21-23-18(13-27-21)20(26)22-17-12-5-4-11-16(17)14-7-2-1-3-8-14/h1-5,7-8,11-13,15H,6,9-10H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFJUFDAPWEBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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